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# improving the accuracy of the ACR-368 OncoSignature test

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Compound of Interest		
Compound Name:	NTR 368	
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# Technical Support Center: ACR-368 OncoSignature® Test

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of the ACR-368 OncoSignature® test.

### Frequently Asked Questions (FAQs)

Q1: What is the ACR-368 OncoSignature® test?

A1: The ACR-368 OncoSignature® test is a multiplex immunofluorescence assay designed to predict the sensitivity of a patient's tumor to ACR-368 (prexasertib), a CHK1/2 inhibitor.[1][2][3] The test is performed on formalin-fixed paraffin-embedded (FFPE) tumor biopsies and measures the levels of three proprietary protein biomarkers.[2][4] A sample is identified as OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[2][4]

Q2: What is the mechanism of action of ACR-368?

A2: ACR-368 is a potent and selective small molecule inhibitor of the CHK1 and CHK2 checkpoint kinases.[5][6][7] These kinases are critical components of the DNA Damage







Response (DDR) pathway. By inhibiting CHK1/2, ACR-368 disrupts the cell's ability to repair DNA damage, leading to cell death in tumors that are reliant on this pathway for survival.[7][8]

Q3: What are the intended cancer types for the ACR-368 OncoSignature® test?

A3: The ACR-368 OncoSignature® test has been evaluated in several cancer types, including platinum-resistant ovarian cancer, endometrial cancer, and urothelial carcinoma.[1][6][9] The FDA has granted Breakthrough Device Designation for the assay in both ovarian and endometrial cancer.[1][5][7]

Q4: What is the clinical performance of the ACR-368 OncoSignature® test?

A4: Clinical studies have demonstrated that the OncoSignature® test can effectively stratify patients based on their likelihood of responding to ACR-368 treatment. In clinical trials, patients who tested positive with the OncoSignature® assay had a significantly higher overall response rate (ORR) compared to patients who tested negative.[1]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
High background staining	- Inadequate blocking- Insufficient washing- Primary antibody concentration too high	- Increase blocking time or use a different blocking agent Increase the number and duration of wash steps Titrate the primary antibody to the optimal concentration.
Weak or no signal	- Improper tissue fixation- Antigen retrieval suboptimal- Primary or secondary antibody issue- Low biomarker expression	- Ensure FFPE tissues are fixed according to standard protocols Optimize antigen retrieval method (heat-induced or enzymatic) Verify antibody integrity and concentration.  Use fresh antibody dilutions Confirm with positive control tissue known to express the biomarkers.
Inconsistent staining across a slide	- Uneven reagent application- Tissue drying out during staining	- Ensure the entire tissue section is covered with reagents Use a humidified chamber during incubation steps.
Image analysis errors	- Incorrect exposure times- Autofocus issues- Incorrect segmentation of tumor nuclei	- Optimize exposure times for each fluorescent channel to avoid saturation Manually check focus across the slide Review and adjust the image analysis algorithm for accurate nuclear segmentation.
Discordant results with controls	- Incorrect control tissue used- Degradation of control tissue sections	- Use validated positive and negative control tissues for every run Store control slides properly and use within their recommended shelf life.



### **Experimental Protocols**

## ACR-368 OncoSignature® Test: Multiplex Immunofluorescence Protocol for FFPE Tissues

This protocol outlines the key steps for performing the ACR-368 OncoSignature® test. This is a representative protocol and may need optimization based on specific laboratory conditions and reagents.

- Deparaffinization and Rehydration:
  - 1. Immerse FFPE slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
  - 2. Rehydrate through a series of graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
  - 3. Rinse with deionized water for 5 minutes.
- · Antigen Retrieval:
  - 1. Perform heat-induced epitope retrieval (HIER) using a validated retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
  - 2. Use a pressure cooker or water bath at 95-100°C for 20-40 minutes.
  - 3. Allow slides to cool to room temperature.
- Blocking:
  - 1. Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
  - 2. Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
  - 1. Prepare a cocktail of the three primary antibodies for the OncoSignature® biomarkers at their pre-determined optimal dilutions in antibody diluent.



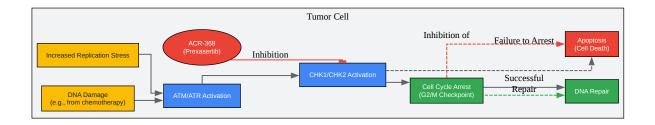
- 2. Incubate slides with the primary antibody cocktail overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - 1. Wash slides 3 x 5 minutes with wash buffer.
  - 2. Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.
- Nuclear Staining and Mounting:
  - 1. Wash slides 3 x 5 minutes with wash buffer.
  - 2. Counterstain with a nuclear stain (e.g., DAPI).
  - 3. Wash slides and mount with an anti-fade mounting medium.
- · Image Acquisition and Analysis:
  - 1. Acquire images using a fluorescence microscope or slide scanner with appropriate filters for the chosen fluorophores.
  - 2. Use a validated image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.
  - 3. A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.[2][4]

# Data Summary Clinical Trial Response Rates for ACR-368 with OncoSignature® Testing



Cancer Type	OncoSignatu re® Status	Number of Patients (n)	Overall Response Rate (ORR)	95% Confidence Interval (CI)	Reference
Endometrial Carcinoma	Positive	8	62.5%	30.4% - 86.5%	[1]
Endometrial Carcinoma	Negative	15	6.7%	0.84% - 31.8%	[1]
Ovarian and Endometrial Cancers	Positive	10	50%	-	
Ovarian and Endometrial Cancers	Negative	16	0%	-	

## Visualizations Signaling Pathway Diagram

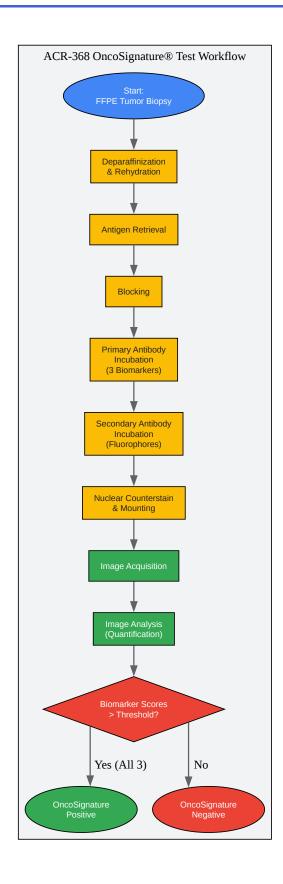


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Caption: Mechanism of action of ACR-368 in the DNA damage response pathway.

### **Experimental Workflow Diagram**





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Caption: Experimental workflow for the ACR-368 OncoSignature® test.



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